2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-6(2)7(8(10)11)9-4-3-5-14(9,12)13/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJHPSAVEKJHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing a thioamide and an α-halo acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The reaction conditions would be carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid is with a molecular weight of approximately 221.27 g/mol. The compound features a thiazolidine ring, which is significant in various biological activities.
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that thiazolidine derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The dioxo group in the compound enhances its electron-donating ability, potentially neutralizing free radicals.
2. Anti-inflammatory Activity
Studies have shown that compounds containing thiazolidine moieties can modulate inflammatory pathways. This compound may serve as a lead structure for developing anti-inflammatory drugs targeting conditions such as arthritis or chronic inflammation.
3. Antimicrobial Activity
Thiazolidine derivatives have demonstrated antimicrobial properties against various pathogens. The unique structure of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid may enhance its efficacy against resistant strains of bacteria and fungi.
Biochemical Applications
1. Cell Culture Buffering Agent
The compound has been identified as a non-ionic organic buffering agent suitable for cell cultures within a pH range of 6 to 8.5. Its role as a buffering agent is crucial in maintaining optimal conditions for cellular processes during experiments .
2. Enzyme Inhibition Studies
Due to its structural characteristics, this compound can be utilized in enzyme inhibition assays. It may interact with specific enzymes involved in metabolic pathways, providing insights into drug design and development.
Material Science Applications
1. Polymer Synthesis
The thiazolidine structure can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity into materials used for biomedical applications, such as drug delivery systems or scaffolds for tissue engineering.
2. Nanotechnology
In nanotechnology, derivatives of this compound can be functionalized onto nanoparticles to improve their stability and biocompatibility for targeted drug delivery systems.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Comparative Insights
Heterocyclic Core Variations
- The thiazolidine ring in the target compound lacks aromaticity, offering conformational flexibility but reduced thermal stability compared to benzothiazole derivatives (e.g., ). Benzothiazoles exhibit stronger π-π stacking, making them preferable for materials science or rigid ligand design.
- The dioxo (sulfonamide) group in all compounds enhances resistance to enzymatic degradation, a critical feature for drug candidates .
In contrast, the propanoic acid analog has higher solubility due to its shorter chain. Amino-linked butanoic acid derivatives (e.g., ) enable covalent or coordination bonding with metals or proteins, expanding utility in catalysis or targeted therapies.
Synthetic Considerations Thiazolidine derivatives often require cyclization of cysteine derivatives or oxidation of thiazolidines, whereas benzothiazoles are synthesized via condensation of 2-aminothiophenols with carbonyl compounds .
Biological Activity
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid, with the CAS number 1016729-63-7, is a thiazolidine derivative that exhibits various biological activities. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural features and reactivity.
The compound's structure includes a thiazolidine ring, which is characterized by the presence of sulfur and nitrogen atoms. This configuration contributes to its biological activity, as thiazolidines are known for their ability to interact with biological macromolecules.
Molecular Structure
| Property | Value |
|---|---|
| IUPAC Name | 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid |
| Molecular Formula | C8H15NO4S |
| Molecular Weight | 205.28 g/mol |
| InChI | InChI=1S/C8H15NO4S/c1-6(2)7(8(10)11)9-4-3-5-14(9,12)13/h6-7H,3-5H2,1-2H3,(H,10,11) |
Biological Activity
The biological activity of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid has been investigated in various studies, highlighting its potential as an enzyme inhibitor and its role in biochemical pathways.
The compound's mechanism of action involves interaction with specific enzymes or receptors. It may act as an inhibitor or modulator of enzymatic activity:
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit enzymes involved in metabolic pathways.
- Biochemical Pathways : The compound may influence pathways related to inflammation and oxidative stress.
Antioxidant Activity
Research has shown that derivatives of thiazolidine compounds exhibit significant antioxidant properties. For instance:
- A study demonstrated that related thiazolidine compounds effectively scavenge free radicals and protect cellular components from oxidative damage .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound:
- In vitro studies have indicated that thiazolidine derivatives possess antimicrobial effects against various bacterial strains. The exact mechanism involves disruption of bacterial cell membranes .
Enzyme Interaction Studies
A notable study focused on the interaction of this compound with specific enzymes:
- Study Findings : The compound was found to inhibit the activity of certain proteases, suggesting potential applications in treating diseases where these enzymes play a critical role .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid | Moderate enzyme inhibition | Simpler structure |
| 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenylboronic acid | Antitumor activity | Boronic acid moiety enhances reactivity |
| 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)hexanoic acid | Limited studies available | Longer carbon chain may affect solubility |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-methylbutanoic acid, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- A key synthetic step involves the deprotection of tert-butoxycarbonyl (Boc) groups using HCl in dioxane, as demonstrated in analogous thiazolidinone syntheses .
- Optimize reaction time and temperature (e.g., room temperature for 1 hour in ) to minimize side reactions.
- Monitor intermediates via TLC or HPLC to confirm reaction completion.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?
- Methodology :
- 1H-NMR : Look for characteristic signals such as a broad singlet at δ 9.00 ppm (NH proton) and methyl group signals (e.g., δ 1.02 ppm for tert-butyl) .
- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹) and sulfonyl groups (S=O stretches at ~1150–1350 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.
Q. What chromatographic methods are recommended for purity analysis, and how should mobile phase compositions be adjusted to resolve co-eluting impurities?
- Methodology :
- Employ reverse-phase HPLC with a C18 column. Start with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) and adjust the acetonitrile ratio (e.g., 10–50% gradient) to improve separation .
- For co-eluting impurities, consider ion-pairing agents (e.g., tetrabutylammonium phosphate) or alternative detectors (e.g., charged aerosol detection).
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) be applied to predict the reactivity of the 1,2-thiazolidin-1,1-dioxide moiety in nucleophilic substitution reactions?
- Methodology :
- Use density functional theory (DFT) to model transition states and calculate activation energies for reactions at the sulfonyl group.
- Compare computational predictions with experimental kinetic data (e.g., reaction rates under varying pH or solvent conditions) to validate models .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in the stereoselective synthesis of this compound's chiral centers?
- Methodology :
- Employ chiral derivatizing agents (e.g., Mosher’s acid) or advanced NMR techniques (e.g., NOESY) to confirm stereochemistry .
- Cross-validate computational docking studies (e.g., molecular dynamics simulations) with crystallographic data (if available) .
Q. What in vitro biological screening approaches are most appropriate for evaluating its pharmacological potential, given structural similarities to bioactive thiazolidinones?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
